

# [4-(2-Furyl)phenyl]methanol molecular structure and IUPAC name

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## Compound of Interest

Compound Name: **[4-(2-Furyl)phenyl]methanol**

Cat. No.: **B101486**

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## An In-depth Technical Guide to [4-(2-Furyl)phenyl]methanol

This guide provides a comprehensive technical overview of **[4-(2-furyl)phenyl]methanol**, a heterocyclic aromatic alcohol of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core chemical identity, provide validated methodologies for its synthesis, and explore its reactivity and potential applications, with a particular focus on its role as a versatile building block in drug development.

## Core Molecular Identity and Physicochemical Properties

**[4-(2-Furyl)phenyl]methanol** is an organic compound featuring a furan ring linked to a benzyl alcohol moiety at the para position. This unique combination of a five-membered aromatic heterocycle and a phenylmethanol group confers a specific set of chemical properties and reactivity patterns that make it a valuable synthetic intermediate.

## IUPAC Name and Molecular Structure

The formal IUPAC name for this compound is [4-(furan-2-yl)phenyl]methanol. It is also commonly referred to by synonyms such as 4-(Furan-2-yl)benzyl alcohol and 4-(2-Furyl)benzenemethanol.<sup>[1][2]</sup>

The two-dimensional structure, generated below, illustrates the connectivity of the furan and phenyl rings, with the hydroxymethyl group situated at the C4 position of the benzene ring relative to the furan substituent.

Caption: 2D Molecular Structure of [4-(furan-2-yl)phenyl]methanol.

## Physicochemical Data Summary

The key physicochemical properties are consolidated in the table below, providing essential data for experimental design and safety assessments.

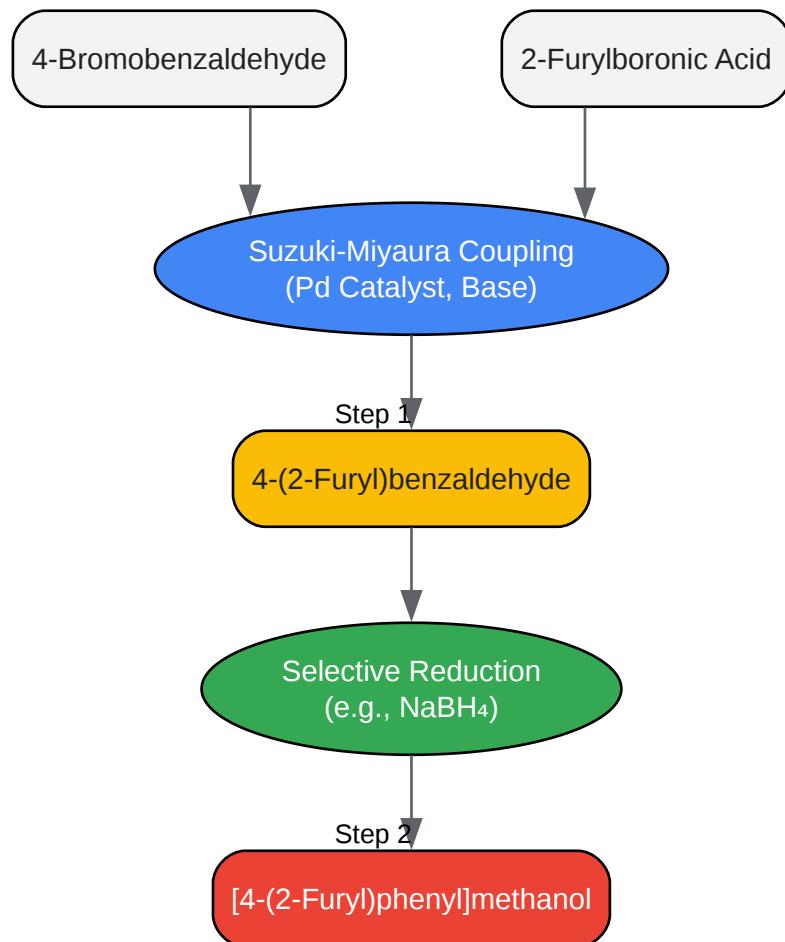
Property	Value	Reference(s)
CAS Number	17920-85-3	[2]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>2</sub>	
Molecular Weight	174.20 g/mol	
Appearance	Light brown to brown solid	
Melting Point	85-86.5 °C	
Boiling Point	309.8 ± 30.0 °C (Predicted)	
Density	1.151 ± 0.06 g/cm <sup>3</sup> (Predicted)	
pKa	14.35 ± 0.10 (Predicted)	
SMILES	OCc1ccc(cc1)c2occc2	
MDL Number	MFCD06203036	

## Synthesis and Purification Protocol

The synthesis of **[4-(2-furyl)phenyl]methanol** is most effectively achieved via a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl precursor, 4-(2-furyl)benzaldehyde, followed by a selective reduction of the aldehyde to the corresponding primary alcohol. This approach is highly modular and reliable.

## Synthetic Workflow Overview

The logical flow from commercially available starting materials to the final product is outlined below. The key transformation is the creation of the C-C bond between the two aromatic rings, followed by a standard functional group interconversion.



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Caption: Two-step synthesis workflow for **[4-(2-Furyl)phenyl]methanol**.

## Step 1: Suzuki-Miyaura Coupling for 4-(2-Furyl)benzaldehyde

Causality: The Suzuki-Miyaura coupling is the method of choice for this  $C(sp^2)$ - $C(sp^2)$  bond formation due to its high functional group tolerance (the aldehyde is preserved), generally high yields, and the commercial availability of the required boronic acid and aryl halide starting materials.<sup>[3][4]</sup> The palladium catalyst facilitates the catalytic cycle of oxidative addition,

transmetalation, and reductive elimination.[5] A base is crucial for activating the boronic acid to facilitate the transmetalation step.[5]

#### Detailed Protocol:

- **Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 equiv.), 2-furylboronic acid (1.2 equiv.), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (3 mol%).
- **Inert Atmosphere:** Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the  $\text{Pd}(0)$  catalyst.
- **Solvent and Base:** Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 equiv.).
- **Reaction:** Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude 4-(2-furyl)benzaldehyde can be purified by column chromatography on silica gel.

## Step 2: Reduction to [4-(2-Furyl)phenyl]methanol

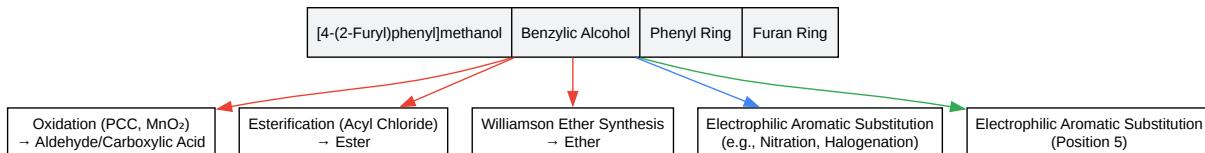
**Causality:** The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride ( $\text{NaBH}_4$ ) is an ideal reagent for this step because it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aromatic furan or phenyl rings. Its ease of handling and workup makes it preferable to stronger, more reactive hydrides like  $\text{LiAlH}_4$  for this specific transformation.

#### Detailed Protocol:

- Setup: Dissolve the purified 4-(2-furyl)benzaldehyde (1.0 equiv.) from Step 1 in a suitable protic solvent like methanol or ethanol in a round-bottom flask.
- Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH<sub>4</sub>, 1.1-1.5 equiv.) portion-wise to control the exothermic reaction and hydrogen gas evolution.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
- Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) or a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.
- Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo. The resulting solid, **[4-(2-furyl)phenyl]methanol**, can be further purified by recrystallization if necessary.

## Chemical Reactivity and Applications

The structure of **[4-(2-furyl)phenyl]methanol** contains three key regions for chemical modification, making it a versatile scaffold.



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Caption: Key reactive sites and potential transformations.

## Applications in Drug Development and Medicinal Chemistry

The phenyl-furan scaffold is a recognized pharmacophore present in various biologically active molecules. The ability to easily modify the benzylic alcohol provides a handle for introducing linkers or other functional groups to modulate solubility, metabolic stability, and target binding.

- **Antiprotozoal Agents:** A related isomer, 2-furyl(phenyl)methanol, has demonstrated notable anti-leishmanial activity, suggesting that the phenyl-furan core is a promising starting point for the development of novel treatments for parasitic diseases.[\[6\]](#)
- **Antitumor Agents:** Molecules incorporating a 2-furanyl-pyridine structure, which is structurally related to the title compound, have been synthesized and shown to act as potent topoisomerase II inhibitors with significant antiproliferative activity against human cancer cell lines.[\[7\]](#) This highlights the potential of using **[4-(2-furyl)phenyl]methanol** as a building block for new anticancer therapeutics.
- **Intermediate for Complex Molecules:** As a bifunctional molecule, it serves as an intermediate for more complex pharmaceuticals and agrochemicals where the furan and phenyl rings are incorporated for their specific electronic and steric properties.[\[8\]](#)[\[9\]](#)

## Applications in Materials Science

The thiophene analog of this compound, (4-(thiophen-2-yl)phenyl)methanol, is used in the development of conjugated systems for optoelectronic materials like organic light-emitting diodes (OLEDs).[\[10\]](#) By analogy, the electron-rich furan ring in **[4-(2-furyl)phenyl]methanol** makes it a candidate for similar applications in the synthesis of novel semiconducting polymers and functional materials.

## Safety and Handling

**[4-(2-Furyl)phenyl]methanol** must be handled with appropriate care in a laboratory setting.

- **GHS Hazard Statements:** The compound is classified as harmful. Specific hazards include: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if inhaled.

- Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- First Aid:
  - If on skin: Wash with plenty of soap and water.
  - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.
  - If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.

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